

Spectroscopic and Structural Elucidation of Dentigerumycin: A Technical Guide

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Compound of Interest		
Compound Name:	Dentigerumycin	
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Abstract

Dentigerumycin, a cyclic depsipeptide produced by symbiotic actinobacteria of the genus Pseudonocardia, has garnered significant interest for its potent and selective antifungal activity. This technical guide provides an in-depth overview of the spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that have been pivotal in the elucidation of its complex structure. Detailed experimental protocols and a summary of its proposed mechanism of action are presented to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and chemical biology.

Introduction

Dentigerumycin was first isolated from a Pseudonocardia species associated with the fungus-growing ant Apterostigma dentigerum.[1] It belongs to a class of piperazic acid-containing cyclic depsipeptides and exhibits significant activity against the parasitic fungus Escovopsis, a pathogen of the ants' fungal gardens.[1] The unique structural features of **dentigerumycin**, including highly modified amino acid residues, have necessitated a comprehensive suite of spectroscopic and chemical methods for its characterization. This guide focuses on the key spectroscopic data and methodologies that have enabled the determination of its planar structure and stereochemistry.



Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) has been fundamental in determining the elemental composition of **dentigerumycin** and its analogues.

Molecular Formula Determination

The molecular formula of **dentigerumycin** was established as C₄₀H₆₇N₉O₁₃ by high-resolution electrospray ionization time-of-flight (HR-ESI-TOF) mass spectrometry.[1] This technique provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition from the observed mass-to-charge ratio (m/z).

Table 1: Mass Spectrometry Data for **Dentigerumycin** and Selected Analogues

Compoun d	Molecular Formula	lon	Observed m/z	Calculate d m/z	Method	Referenc e
Dentigeru mycin	C40H67N9O	[M+H]+	Not explicitly stated	Not explicitly stated	HR-ESI- TOF	[1]
Dentigeru mycin E	Сз9H63N9O	[M+Na]+	936.4290	936.4290	HR-FAB- MS	
2-N,16-N- deoxydenti gerumycin E	C39H63N9O	[M+Na]+	904.4399	904.4392	HR-FAB- MS	
Dentigeru mycin E methyl ester	C40H65N9O	[M+Na]+	950.4442	950.4447	HR-FAB- MS	-

Experimental Protocols for Mass Spectrometry

While specific instrumental parameters for the original **dentigerumycin** analysis are not detailed in the primary literature, a general protocol for HR-ESI-TOF MS of natural products is as follows:



- Sample Preparation: The purified compound is dissolved in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then diluted with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.
- Instrumentation: A high-resolution mass spectrometer, such as a Bruker 12T MRMS or a QTOF instrument, is used.
- Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like peptides. The analysis is typically run in positive ion mode to observe protonated molecules ([M+H]+) or adducts with sodium ([M+Na]+) or potassium ([M+K]+).
- Data Acquisition: Data is acquired in full scan mode over a mass range appropriate for the expected molecular weight of the compound.
- Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition using software that considers the isotopic distribution of the elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy, including a suite of 1D and 2D experiments, has been the cornerstone of the structural elucidation of **dentigerumycin**, allowing for the determination of its planar structure and the relative stereochemistry of its components.

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectra of **dentigerumycin** reveal a complex molecule with numerous chiral centers and a variety of functional groups. The detailed ¹H and ¹³C NMR data for **dentigerumycin** and its analogue **dentigerumycin** E are available in the supplementary information of the original publications by Oh et al. (2009) in Nature Chemical Biology and Shin et al. (2018) in Frontiers in Chemistry, respectively. The following tables summarize the types of signals observed.

Table 2: Summary of ¹H NMR Spectral Data for **Dentigerumycin**



Chemical Shift Range (ppm)	Proton Type	Key Observations
9.50	Singlet proton	Downfield shifted, suggesting a specific electronic environment.
4.0 - 6.0	Multiple protons	Twelve protons in this region, indicative of α -protons of amino acids and protons on oxygen-bearing carbons.
Other	Amide doublet protons	Two distinct amide protons observed.

Table 3: Summary of ¹³C NMR Spectral Data for **Dentigerumycin**

Carbon Type	Number of Signals	Description
Amide or ester carbonyl carbons	7	Consistent with a peptide backbone and ester linkages.
Oxygen-bearing carbons	5	Carbons attached to hydroxyl or ether groups.
Nitrogen-bearing carbons	9	α-carbons of amino acids and other carbons bonded to nitrogen.
Aliphatic carbons	19	Methyl, methylene, and methine carbons in the side chains and core structure.

2D NMR Experiments for Structure Elucidation

A combination of 2D NMR experiments was crucial for assembling the structure of **dentigerumycin**:



- gCOSY (Gradient Correlation Spectroscopy): Used to identify scalar-coupled protons, establishing the spin systems of the individual amino acid residues and the polyketidederived side chain.
- TOCSY (Total Correlation Spectroscopy): Provided correlations between all protons within a spin system, which was essential for identifying the complete amino acid residues, including the complex piperazic acid units.
- gHSQC (Gradient Heteronuclear Single Quantum Coherence): Correlated protons with their directly attached carbons, allowing for the assignment of carbon signals based on the proton assignments.
- gHMBC (Gradient Heteronuclear Multiple Bond Correlation): Revealed long-range correlations between protons and carbons (2-3 bonds), which was critical for sequencing the amino acid residues and connecting the polyketide side chain to the peptide core.
- ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provided information about through-space proximity of protons, which was used to determine the relative stereochemistry of the pyran ring in the acyl side chain and to support the amino acid sequence.

Experimental Protocols for NMR Spectroscopy

A general protocol for the NMR analysis of a cyclic depsipeptide like **dentigerumycin** is as follows:

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). The choice of solvent is critical for resolving overlapping signals.
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- 1D NMR Acquisition: ¹H and ¹³C NMR spectra are acquired to get an initial overview of the molecule.



- 2D NMR Acquisition: A standard suite of 2D NMR experiments (COSY, TOCSY, HSQC, HMBC, and ROESY/NOESY) is performed. The specific parameters for each experiment (e.g., mixing times for TOCSY and ROESY) are optimized to obtain the best quality data.
- Data Processing and Analysis: The NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). The analysis involves the sequential assignment of all proton and carbon signals and the interpretation of the correlations to build the molecular structure.

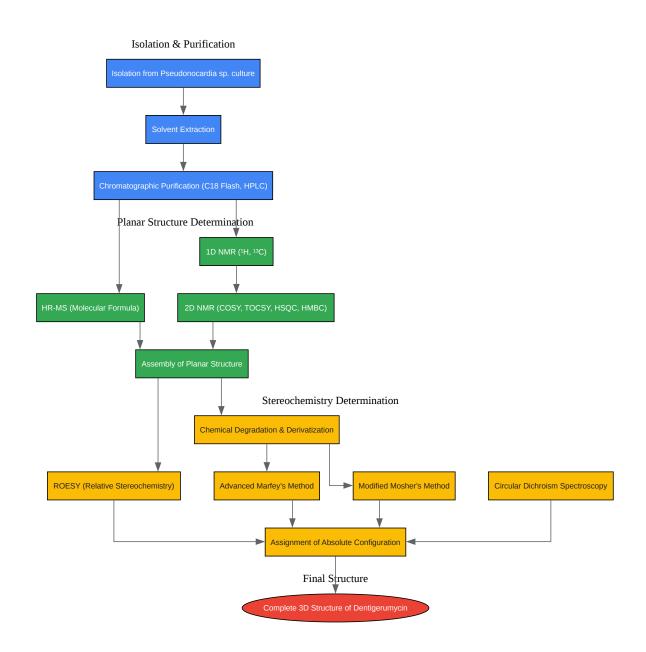
Structure Elucidation Workflow and Mechanism of Action

The determination of the complete structure of **dentigerumycin**, including its absolute stereochemistry, involved a multi-step process.

Structure Elucidation Workflow

The following diagram illustrates the general workflow for the isolation and structure elucidation of **dentigerumycin**.





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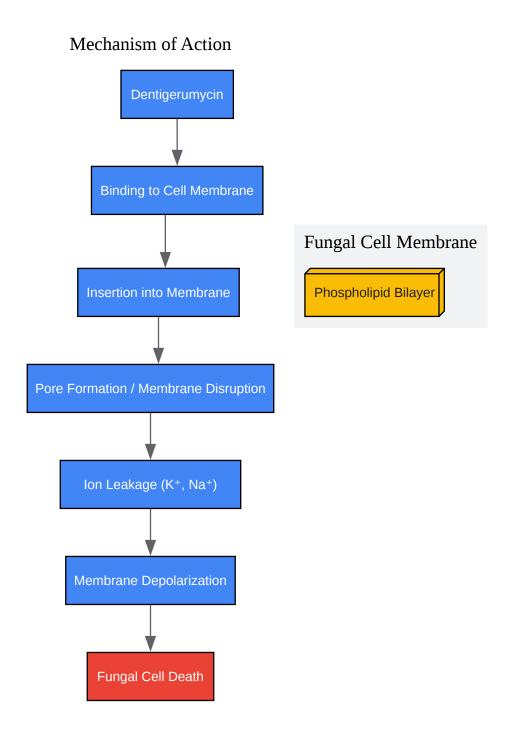
Figure 1. Workflow for the isolation and structure elucidation of **dentigerumycin**.



Proposed Mechanism of Antifungal Action

While a specific signaling pathway has not been elucidated for **dentigerumycin**, its mechanism of action is believed to be similar to other cyclic lipopeptides, which involves the disruption of the fungal cell membrane.

The following diagram illustrates this proposed mechanism.





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Figure 2. Proposed mechanism of antifungal action of **dentigerumycin**.

Conclusion

The structural elucidation of **dentigerumycin** is a testament to the power of modern spectroscopic techniques, particularly high-resolution mass spectrometry and multidimensional NMR. This guide has provided a comprehensive overview of the key spectroscopic data and the experimental methodologies that were instrumental in characterizing this complex natural product. The detailed data tables, protocols, and workflow diagrams presented herein are intended to serve as a valuable resource for researchers working on the discovery, characterization, and development of novel antifungal agents. The continued investigation of **dentigerumycin** and its analogues holds promise for the development of new therapeutics to combat fungal infections.

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References

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